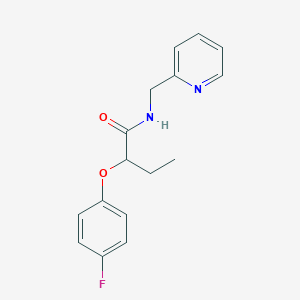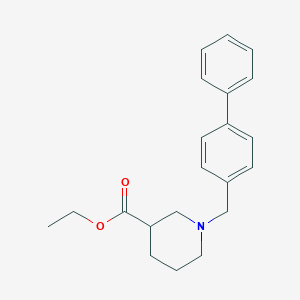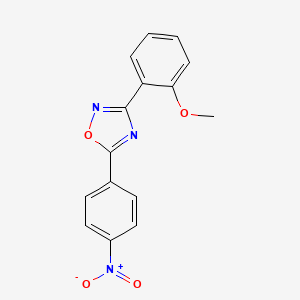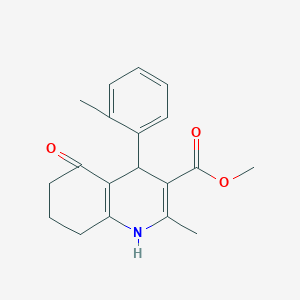
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide, also known as FTY720 or fingolimod, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company Novartis, and it has since been studied extensively for its ability to modulate the immune system and treat various diseases.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide involves the modulation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a role in immune cell trafficking and inflammation. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide is phosphorylated by sphingosine kinase 2 to form 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide-phosphate, which binds to S1P receptors and internalizes them. This leads to the sequestration of lymphocytes in lymph nodes and prevents their migration to sites of inflammation.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has several biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide also has a protective effect on neurons and has been shown to reduce neuronal damage in animal models of multiple sclerosis.
実験室実験の利点と制限
One advantage of using 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its well-established mechanism of action and pharmacokinetics. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been studied extensively in animal models and clinical trials, and its effects on the immune system are well-understood. However, one limitation of using 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its potential toxicity and side effects. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to cause bradycardia and macular edema in some patients, and these effects should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide, including the development of new derivatives with improved pharmacokinetics and efficacy. 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has also been studied in combination with other drugs for the treatment of various diseases, and further research is needed to determine the optimal combination therapies. Additionally, the potential use of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide in other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
合成法
The synthesis of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide involves several steps, including the reaction of 2-bromoethyl butyrate with 4-fluorophenol to form 2-(4-fluorophenoxy)ethyl butyrate. This compound is then reacted with pyridine to form 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide. The final product is purified through a series of chromatography steps to obtain pure 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide.
科学的研究の応用
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, and cancer. In multiple sclerosis, 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to reduce the number of relapses and slow the progression of the disease. In organ transplantation, 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been used to prevent graft rejection by modulating the immune system. In cancer, 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHDSYACQFKUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4885708.png)
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4885714.png)

![4-[4-(allyloxy)phenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4885728.png)

![1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4885739.png)

![1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4885751.png)

![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885766.png)

![4-[4-(2,3-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4885782.png)
![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)